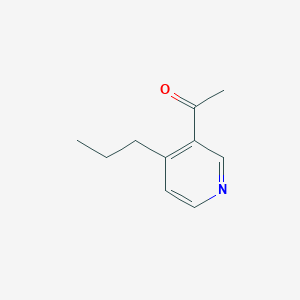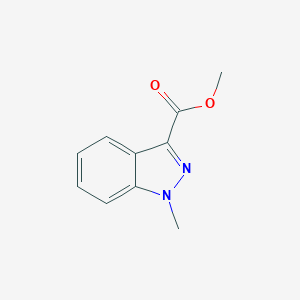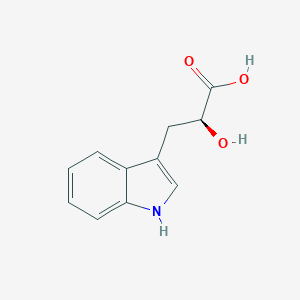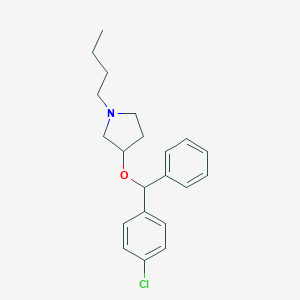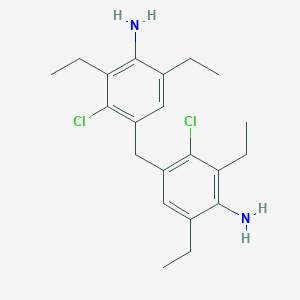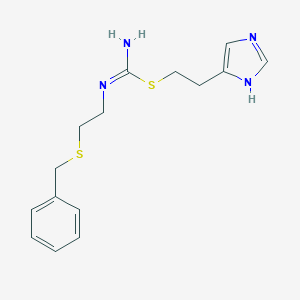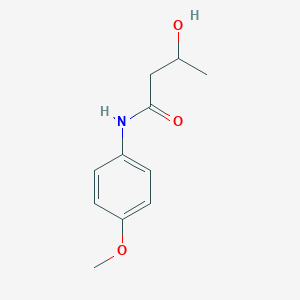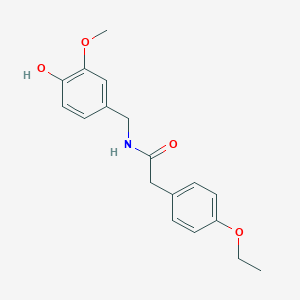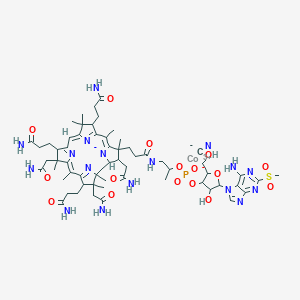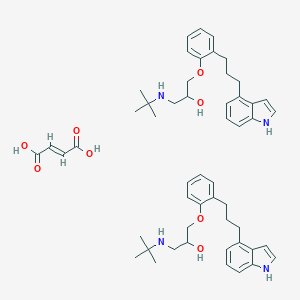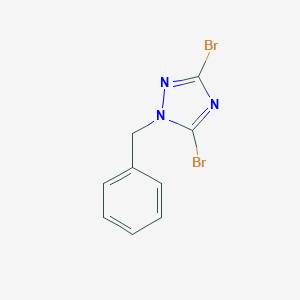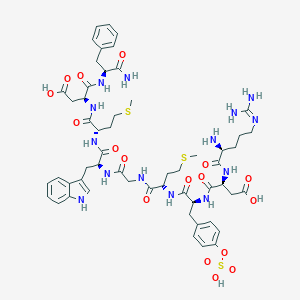
Cholecystokinin-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin-9 (CCK-9) is a peptide hormone that is produced in the small intestine and the brain. It is a member of the cholecystokinin family of peptides, which are involved in the regulation of gastrointestinal function and appetite. CCK-9 has been the subject of extensive research due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
Cholecystokinin-9 binds to the CCK receptor, which is expressed in the gastrointestinal tract and the brain. This binding triggers a cascade of intracellular signaling events that result in the release of digestive enzymes, the contraction of smooth muscle in the gastrointestinal tract, and the suppression of appetite.
Effets Biochimiques Et Physiologiques
Cholecystokinin-9 has a variety of biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the suppression of food intake. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying Cholecystokinin-9 in the lab is that it can be synthesized using SPPS, which allows for the production of large quantities of pure peptide. However, one limitation is that its effects can be difficult to study in vivo due to its rapid degradation and short half-life.
Orientations Futures
There are several future directions for research on Cholecystokinin-9, including:
1. Investigating the potential therapeutic applications of Cholecystokinin-9 for the treatment of obesity, diabetes, and other metabolic disorders.
2. Developing novel analogs of Cholecystokinin-9 that have improved pharmacokinetic properties and therapeutic potential.
3. Studying the role of Cholecystokinin-9 in the regulation of inflammation and immune function.
4. Investigating the potential use of Cholecystokinin-9 as a biomarker for the diagnosis and monitoring of metabolic disorders.
5. Exploring the mechanisms underlying the neuroprotective effects of Cholecystokinin-9 and its potential as a therapeutic agent for neurodegenerative diseases.
In conclusion, Cholecystokinin-9 is a peptide hormone with diverse biochemical and physiological effects that has been the subject of extensive research. Its potential therapeutic applications in the treatment of metabolic disorders make it an important target for future research.
Méthodes De Synthèse
Cholecystokinin-9 can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Cholecystokinin-9 has been studied extensively in animal models and in vitro systems to elucidate its mechanism of action and physiological effects. It has also been investigated as a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
Numéro CAS |
108050-84-6 |
|---|---|
Nom du produit |
Cholecystokinin-9 |
Formule moléculaire |
C55H74N14O17S3 |
Poids moléculaire |
1299.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clé InChI |
AOVFOMQIRNOPOR-LVHVEONVSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Séquence |
RDXMGWMDF |
Synonymes |
CCK-9 CCK9 peptide cholecystokinin 9 cholecystokinin-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



